molecular formula C10H5BrClNO B13880896 3-Bromo-8-chloroquinoline-6-carbaldehyde

3-Bromo-8-chloroquinoline-6-carbaldehyde

Cat. No.: B13880896
M. Wt: 270.51 g/mol
InChI Key: QGDWMNNHGUGBEK-UHFFFAOYSA-N
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Description

3-Bromo-8-chloroquinoline-6-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the quinoline ring enhances the compound’s reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-8-chloroquinoline-6-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the bromination and chlorination of quinoline derivatives, followed by formylation to introduce the aldehyde group. The reactions are often carried out using catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps to isolate the desired compound. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-8-chloroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced products.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry .

Scientific Research Applications

3-Bromo-8-chloroquinoline-6-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-8-chloroquinoline-6-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. This mechanism is particularly relevant in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 6-Bromo-8-chloroquinoline
  • 3-Bromo-5-chloro-2-hydroxyphenyl-quinoline

Comparison: 3-Bromo-8-chloroquinoline-6-carbaldehyde is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse chemical transformations. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C10H5BrClNO

Molecular Weight

270.51 g/mol

IUPAC Name

3-bromo-8-chloroquinoline-6-carbaldehyde

InChI

InChI=1S/C10H5BrClNO/c11-8-3-7-1-6(5-14)2-9(12)10(7)13-4-8/h1-5H

InChI Key

QGDWMNNHGUGBEK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NC=C(C=C21)Br)Cl)C=O

Origin of Product

United States

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